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Compound of Interest

Compound Name:
2-Azabicyclo[2.2.1]heptane-3-

carboxylic acid

Cat. No.: B1253527 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 2-azabicyclo[2.2.1]heptane-
3-carboxylic acid

For researchers, scientists, and drug development professionals, 2-azabicyclo[2.2.1]heptane-
3-carboxylic acid and its derivatives represent a class of conformationally constrained proline

analogues. Their rigid bicyclic structure makes them valuable building blocks in medicinal

chemistry, offering precise control over the spatial orientation of pharmacophoric groups. This

technical guide provides a comprehensive overview of the chemical properties, synthesis, and

applications of this important scaffold.

Core Chemical and Physical Properties
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a non-proteinogenic amino acid that has

garnered significant interest in peptide chemistry and as a chiral ligand in asymmetric catalysis.

[1] The inherent rigidity of its bicyclic system provides a unique conformational constraint

compared to its monocyclic analogue, proline. This property is highly sought after in drug

design to enhance binding affinity and selectivity for biological targets.

The hydrochloride salt and the N-Boc protected form are common variants used in synthesis.

The quantitative properties of the parent compound and its N-Boc derivative are summarized

below for easy comparison.
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Property

2-
azabicyclo[2.2.1]he
ptane-3-carboxylic
acid

(1S,3R,4R)-2-
Azabicyclo[2.2.1]he
ptane-3-carboxylic
acid hydrochloride

(1R,3S,4S)-N-Boc-
2-
azabicyclo[2.2.1]he
ptane-3-carboxylic
acid

Molecular Formula C₇H₁₁NO₂[2] C₇H₁₂ClNO₂[3] C₁₂H₁₉NO₄[4][5]

Molecular Weight 141.17 g/mol [2] 177.63 g/mol [3] 241.28 g/mol [4][5][6]

CAS Number 88260-06-4[2] 448949-66-4[3] 291775-59-2[4]

Appearance - - White to tan solid[4]

Melting Point - 237–238°C (dec.)[1] 147 - 152 °C[4]

Optical Rotation -
[α]D²² = +22.3 (c 1,

MeOH)[1]

[α]²²/D = -170 ± 10 ° (c

= 1 in Chloroform)[4]

Storage Temperature
Sealed in dry, Room

Temperature[2]
- Room Temperature[5]

Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-
azabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (CD₃OD) of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
hydrochloride: δ (ppm): 1.62–1.79 (3H, m), 1.83–1.97 (3H, m), 3.02 (1H, s), 4.05 (1H, s),

4.21 (1H, s).[1]

¹³C NMR (CD₃OD) of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
hydrochloride: δ (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8

(CH), 172.0 (C).[1]

Mass Spectrometry:
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While specific mass spectral data for the parent carboxylic acid is not readily available in the

provided search results, the molecular weight determination from various sources confirms the

expected mass. For related structures like 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid,

detailed mass spectrum analysis is available, indicating that electron ionization mass

spectrometry is a suitable technique for characterizing this class of compounds.[7]

Experimental Protocols: Stereoselective Synthesis
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is of

significant interest. An improved, facile multigram scale preparation of the (1R,3S,4S)

enantiomer has been reported, which avoids tedious chromatographic purification.[1]

Key Synthetic Step: Hetero-Diels-Alder Reaction

The core of the synthesis involves a [4+2]-cycloaddition between cyclopentadiene and a chiral

imine.[1]

Reactants:

Chiral imine (e.g., derived from ethyl glyoxylate and (R)-phenylethylamine)[1]

Cyclopentadiene[1]

Catalyst/Promoter: Trifluoroacetic acid (CF₃COOH) and BF₃·Et₂O can be used to accelerate

the reaction.[1]

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

Temperature: The reaction can be carried out at temperatures as low as -60°C or at ambient

temperature.[1]

General Procedure for the Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic
acid hydrochloride:[1]

Imine Formation: The chiral imine is generated in situ from ethyl glyoxylate and (R)-

phenylethylamine.
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Hetero-Diels-Alder Reaction: The imine reacts with cyclopentadiene in the presence of a

Lewis acid catalyst to form the corresponding cycloadduct with high diastereoselectivity.

Hydrogenation: The double bond of the cycloadduct is hydrogenated, and protecting groups

(like the phenylethyl group) are removed by hydrogenolysis in the presence of a Palladium

on carbon (Pd/C) catalyst.

Hydrolysis: The resulting amino ester is hydrolyzed under acidic conditions (e.g., refluxing in

6 M HCl) to yield the final amino acid hydrochloride.

Purification: The product can be purified by recrystallization.

Applications in Drug Discovery and Development
The rigid bicyclic scaffold of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it a

valuable component in the design of novel therapeutics.

Enzyme Inhibitors: Derivatives of this amino acid have been investigated as potent inhibitors

of enzymes such as dipeptidyl peptidase-4 (DPP-4) and Cathepsin C.[8][9][10][11] DPP-4

inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2

diabetes.[9][10]

Peptidomimetics: As a constrained proline analogue, it is used to introduce conformational

rigidity into peptides, which can lead to increased potency, selectivity, and metabolic stability.

[1]

Central Nervous System (CNS) Disorders: The unique structure is being explored for the

design of novel drug candidates targeting CNS disorders.[4]

Antiviral Agents: The N-Boc protected form is a building block in the synthesis of Ledipasvir,

a potent inhibitor of the hepatitis C virus NS5A protein.[12]

Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic workflow for producing 2-
azabicyclo[2.2.1]heptane-3-carboxylic acid.
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Synthetic workflow for the target molecule.

Role in Drug Discovery Pipeline
This diagram outlines the integration of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a

building block in a typical drug discovery pipeline.
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Integration into the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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